Spectroscopic Data for 1-Decyl-1H-imidazole: A Comprehensive Technical Guide
Spectroscopic Data for 1-Decyl-1H-imidazole: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decyl-1H-imidazole (CAS: 33529-02-1, Molecular Formula: C₁₃H₂₄N₂) is a heterocyclic organic compound featuring a ten-carbon alkyl chain attached to an imidazole ring.[1][2][3][4] Its amphiphilic nature makes it a valuable precursor in the synthesis of ionic liquids, surfactants, and functional materials.[1] Accurate characterization is paramount for ensuring purity and predicting reactivity in these applications. This guide provides a comprehensive analysis of the core spectroscopic data for 1-Decyl-1H-imidazole, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). The focus is not merely on data presentation but on the rationale behind spectral interpretation, offering a self-validating framework for researchers.
Caption: Molecular Structure of 1-Decyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For 1-Decyl-1H-imidazole, it allows for the precise mapping of the proton and carbon environments, confirming the connectivity of the imidazole head and the decyl tail.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The spectrum is logically divided into an aromatic region (imidazole ring protons) and an aliphatic region (decyl chain protons).
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Sample Preparation: Dissolve ~5-10 mg of 1-Decyl-1H-imidazole in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO). The choice of solvent is critical; CDCl₃ is standard, but d₆-DMSO can be useful for avoiding overlapping solvent residual peaks.
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene protons in the long alkyl chain.
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Acquisition Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate all signals and reference the spectrum to the TMS peak.
The following table summarizes the expected proton NMR signals for 1-Decyl-1H-imidazole.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.41 | Singlet | 1H | H-2 (imidazole ring) |
| ~7.00 | Singlet | 1H | H-4 (imidazole ring) |
| ~6.86 | Singlet | 1H | H-5 (imidazole ring) |
| ~3.87 | Triplet | 2H | N-CH₂ -(CH₂)₈CH₃ |
| ~1.72 | Quintet (Pentet) | 2H | N-CH₂-CH₂ -(CH₂)₇CH₃ |
| ~1.20 | Broad Multiplet | 14H | N-(CH₂)₂-(CH₂ )₇-CH₃ |
| ~0.83 | Triplet | 3H | N-(CH₂)₉-CH₃ |
Data adapted from a representative spectrum of 1-decyloimidazole.[5]
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Imidazole Protons (δ 6.8-7.5): The three protons on the imidazole ring appear as distinct singlets in the downfield region due to the aromatic nature of the heterocycle. The H-2 proton, positioned between two nitrogen atoms, is the most deshielded and appears furthest downfield (~7.41 ppm). The H-4 and H-5 protons appear at slightly higher fields (~7.00 and ~6.86 ppm). Their singlet nature is due to the negligible three-bond coupling across the heteroatoms in this ring system.[5]
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N-Methylene Protons (δ ~3.87): The two protons on the carbon directly attached to the imidazole nitrogen (N-CH₂) are significantly deshielded by the adjacent electronegative nitrogen atom. They appear as a clean triplet because they are coupled only to the two protons of the adjacent methylene group in the chain (J ≈ 7-8 Hz).[5]
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Alkyl Chain Protons (δ 0.8-1.8): The remaining protons of the decyl chain appear in the upfield aliphatic region. The terminal methyl group (CH₃) protons are the most shielded, appearing as a triplet at ~0.83 ppm due to coupling with the adjacent methylene group. The bulk of the methylene groups (-(CH₂)₇-) are in very similar chemical environments, causing their signals to overlap into a broad multiplet centered around ~1.20 ppm. The methylene group beta to the nitrogen (~1.72 ppm) is slightly deshielded relative to the rest of the chain and appears as a quintet (or pentet) due to coupling with the two adjacent methylene groups.[5]
Caption: Correlation of ¹H NMR chemical shifts with molecular positions.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton.
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.
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Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, tuning the probe to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).
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Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure that each carbon signal appears as a sharp singlet. This simplifies the spectrum immensely. A longer acquisition time and a larger number of scans (e.g., 256-1024) are typically required compared to ¹H NMR.
The following table presents typical ¹³C NMR chemical shifts, based on data for structurally similar N-alkylimidazoles.
| Chemical Shift (δ) ppm | Assignment |
| ~136.1 | C-2 (imidazole ring) |
| ~128.9 | C-4 (imidazole ring) |
| ~121.2 | C-5 (imidazole ring) |
| ~49.2 | C H₂-N (C1') |
| ~31.8 | C H₂-(CH₂)₇-CH₃ (C8') |
| ~29.4 | Alkyl Chain Carbons (C3'-C7') |
| ~29.0 | Alkyl Chain Carbons (C3'-C7') |
| ~26.4 | C H₂-CH₂-N (C2') |
| ~22.6 | C H₂-CH₃ (C9') |
| ~14.1 | -C H₃ (C10') |
Note: Data is extrapolated from known values for N-alkyl imidazoles and may vary slightly based on solvent and experimental conditions.[6][7]
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Imidazole Carbons (δ 120-137): The three carbons of the imidazole ring are found in the aromatic region. Similar to its attached proton, the C-2 carbon is the most downfield due to its position between two nitrogen atoms.
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Alkyl Chain Carbons (δ 14-50): The C1' carbon, directly bonded to the nitrogen, is the most downfield of the aliphatic signals (~49.2 ppm). The terminal methyl carbon (C10') is the most upfield signal at ~14.1 ppm. The other methylene carbons of the decyl chain appear in the δ 22-32 ppm range, often with significant signal overlap.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
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Sample Preparation: As 1-Decyl-1H-imidazole is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Background Collection: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
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Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3150 | Medium-Weak | C-H Stretch | Imidazole Ring (=C-H) |
| 2955 - 2965 | Strong | Asymmetric C-H Stretch | Alkyl CH₃ |
| 2920 - 2930 | Strong | Asymmetric C-H Stretch | Alkyl CH₂ |
| 2850 - 2860 | Strong | Symmetric C-H Stretch | Alkyl CH₂ & CH₃ |
| ~1500 | Medium | C=N Stretch | Imidazole Ring |
| ~1465 | Medium | C=C Stretch / CH₂ Bend | Imidazole Ring / Alkyl Chain |
| ~1100 | Medium | C-N Stretch | Imidazole Ring |
Note: These are characteristic absorption ranges. The exact peak positions can be influenced by the molecular environment.[8][9]
The FT-IR spectrum of 1-Decyl-1H-imidazole is dominated by absorptions from the alkyl chain.
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C-H Stretching Region (2800-3200 cm⁻¹): The most prominent features are the strong, sharp peaks just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the decyl tail. Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching from the aromatic imidazole ring.
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Fingerprint Region (< 1600 cm⁻¹): This region contains vibrations characteristic of the imidazole ring, including C=N and C=C stretching modes. A key C-N stretching vibration can also be found. The CH₂ scissoring/bending vibration from the alkyl chain typically appears around 1465 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Structure
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
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Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Instrumentation: Introduce a dilute solution of the sample into a mass spectrometer (e.g., a Gas Chromatography-Mass Spectrometry or GC-MS system). The GC separates the sample from any impurities before it enters the mass spectrometer.
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Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
| m/z | Proposed Identity | Notes |
| 208 | [C₁₃H₂₄N₂]⁺ | Molecular Ion ([M]⁺) |
| 193 | [M - CH₃]⁺ | Loss of a methyl group |
| 82 | [C₄H₆N₂]⁺ | Imidazole ring with methylene group |
| 81 | [C₄H₅N₂]⁺ | Imidazolyl-methyl cation (base peak) |
| 68 | [C₃H₄N₂]⁺ | Imidazole cation |
The molecular ion peak ([M]⁺) for 1-Decyl-1H-imidazole will appear at an m/z of 208, confirming its molecular formula.[2] Under EI conditions, a characteristic fragmentation pathway involves cleavage of the bond beta to the imidazole nitrogen. This is a highly favored pathway as it results in a stable, resonance-stabilized imidazolyl-methyl cation at m/z 81 , which is often the base peak (the most abundant ion) in the spectrum. Other fragments arise from the sequential loss of alkyl radicals from the decyl chain.
Caption: Proposed primary fragmentation pathway for 1-Decyl-1H-imidazole in EI-MS.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating spectroscopic profile for 1-Decyl-1H-imidazole. The NMR data precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the required functional groups (imidazole and alkyl), and MS verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset serves as an essential reference for researchers, ensuring material identity and purity in applications ranging from synthetic chemistry to drug development.
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